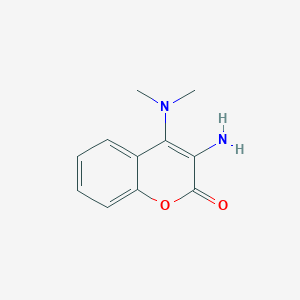

3-amino-4-(dimethylamino)-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one (Coumarin) Scaffold in Medicinal Chemistry and Materials Science

The 2H-chromen-2-one, commonly known as coumarin (B35378), represents a foundational scaffold of significant interest in both medicinal chemistry and materials science. nih.govresearchgate.net Chemically classified as a member of the benzopyrone family, the coumarin structure consists of a benzene (B151609) ring fused to an α-pyrone ring. chemmethod.com This planar, lipophilic, and aromatic structure allows it to interact effectively with biological targets, often through π–π stacking interactions with aromatic amino acids or through polar bonds facilitated by its lactone group. nih.gov

In medicinal chemistry, coumarin is considered a "privileged scaffold" due to its versatile physicochemical properties and the relative ease with which it can be synthetically modified to target a wide array of pharmacological objectives. nih.gov Coumarin derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anticoagulant, anti-inflammatory, antioxidant, antimicrobial (antibacterial, antifungal), and antiviral properties. researchgate.netnih.govnih.gov The adaptability of the coumarin framework has enabled the development of compounds for treating multifactorial conditions like cancer and neurodegenerative diseases. nih.govnih.gov

Beyond pharmaceuticals, the coumarin scaffold is integral to materials science. nih.gov Its unique photophysical and photochemical properties have led to its use in various applications. mdpi.com Coumarins are employed as fluorescent dyes for labeling, brightening agents, and probes for detecting biomaterials and metal ions. nih.govmdpi.com They are also used as laser dyes and as dopants in light-emitting diodes (LEDs). mdpi.com Furthermore, the ability of coumarins to undergo reversible photodimerization reactions makes them valuable components in the creation of smart polymers with capabilities for self-healing and controlled drug delivery. mdpi.com

Rationale for Amino and Dimethylamino Substitution Patterns in Chromenone Derivatives

The strategic placement of amino (–NH₂) and dimethylamino (–N(CH₃)₂) groups on the chromenone (coumarin) scaffold is a key approach used by chemists to modulate the molecule's electronic properties and, consequently, its biological and physical characteristics. These groups are strong electron-donating substituents, which can significantly influence the molecule's polarity, reactivity, and fluorescence.

The introduction of an amino group, particularly at the 3-position, has been a successful strategy for creating derivatives with potent and selective biological activities. For example, series of 3-substituted amino-4-hydroxycoumarin derivatives have been synthesized and evaluated as inhibitors of chitin (B13524) synthase, demonstrating significant antifungal activity. nih.gov This highlights how amino substitution can be tailored to target specific enzymes. Similarly, the presence of a dialkylamino group, such as diethylamino, at the C7 position has been shown to enhance the cytotoxic activity of certain coumarin hybrids against cancer cell lines. nih.gov

In the realm of materials science and bio-imaging, the dimethylamino group is particularly valued for its ability to induce or enhance fluorescence. researchgate.net The photophysical properties of coumarins are highly sensitive to their substitution pattern. The introduction of an electron-donating dimethylamino group can create compounds that are highly sensitive to their environment, exhibiting changes in fluorescence intensity and wavelength based on the polarity of their surroundings. researchgate.net This makes them excellent candidates for fluorescent probes. For instance, coumarin derivatives bearing a dimethylamino group have been developed as fluorescent stains for DNA, where their fluorescence is enhanced upon binding. researchgate.netproquest.com Activating amino or N,N-dialkylamino groups at the C-7 position have also been shown to be crucial for the successful synthesis of certain fluorescent probes via Pictet-Spengler condensation reactions. nih.gov

Overview of Research Trajectories for 3-amino-4-(dimethylamino)-2H-chromen-2-one and Analogous Structures

While direct and extensive research literature specifically detailing the synthesis and application of this compound is limited, the research trajectories for its analogous structures provide a clear indication of its potential scientific interest. The investigation of coumarins bearing amino and dialkylamino substituents at various positions is a vibrant and productive area of chemical research.

One major research trajectory focuses on the synthesis and biological evaluation of 3-aminocoumarin (B156225) derivatives . A common precursor for these syntheses is 3-aminocoumarin itself, which can be used in multicomponent reactions to generate complex heterocyclic systems with potential biological activities. mdpi.com For instance, researchers have synthesized novel 3-substituted amino-4-hydroxycoumarin derivatives and found them to be effective antifungal agents, with some compounds showing greater inhibitory activity against chitin synthase than the control drug, polyoxin (B77205) B. nih.gov

Another significant area of research involves the incorporation of a dimethylamino-phenyl group into the coumarin scaffold, often to leverage its photophysical properties. A notable example is the synthesis of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one. researchgate.netproquest.com This coumarin-chalcone hybrid was found to exist in two tautomeric forms (keto and enol) with distinct absorption and emission spectra. researchgate.netresearchgate.net Its fluorescence was significantly enhanced in viscous media and upon interaction with DNA, leading to its investigation as a novel fluorescent stain for DNA in gel electrophoresis. proquest.com

The synthesis of coumarins with amino and dialkylamino groups at other positions , such as C4 and C7, is also actively pursued. For example, 4-(2-aminoethyl)-7-N,N-dimethylamino-2H-chromen-2-one has been synthesized as a key intermediate for creating fluorescent androgen analogs to study enzymes involved in prostate cancer. nih.gov The 7-amino or 7-dialkylamino group was found to be essential for the key condensation reaction. nih.gov Furthermore, hybrid molecules incorporating a 7-(diethylamino)-2-imino-2H-chromen-3-yl moiety have been synthesized and tested for anticancer activity, demonstrating that this substitution pattern can lead to significant cytotoxicity against human cancer cell lines. nih.gov

The synthesis of these and other aminocoumarin analogs employs a variety of established chemical reactions, including the Pechmann condensation, Knoevenagel reaction, and various multicomponent reactions, which allow for the efficient construction of diverse molecular libraries for biological and materials screening. chemmethod.commdpi.comnih.gov

Data Tables

The following tables present data on analogous structures to this compound, illustrating the typical findings in this area of research.

Table 1: Biological Activity of an Analogous 3-Substituted Aminocoumarin Derivative

This table shows the antifungal activity of a representative compound from a series of 3-substituted amino-4-hydroxycoumarin derivatives, demonstrating the potential of amino-substituted coumarins as enzyme inhibitors.

| Compound Name | Target Enzyme | Biological Activity | Finding |

| 3-((4-chlorobenzyl)amino)-4-hydroxy-2H-chromen-2-one (Analog 6b) | Chitin Synthase | Antifungal | Found to be a potent agent against Cryptococcus neoformans with a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov |

| 3-((3,4-dichlorobenzyl)amino)-4-hydroxy-2H-chromen-2-one (Analog 6o) | Chitin Synthase | Enzyme Inhibition | Showed strong inhibitory activity with an IC₅₀ of 0.10 mmol/L, more potent than the control drug polyoxin B (IC₅₀ of 0.18 mmol/L). nih.gov |

Table 2: Photophysical Properties of an Analogous Coumarin-Chalcone Hybrid

This table summarizes the spectral properties of a fluorescent coumarin analog, highlighting the role of the dimethylamino group in creating environmentally sensitive probes.

| Compound Name | Tautomeric Form | Absorption Max (λₘₐₓ) | Emission Max (λₘₐₓ) | Medium |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | Keto Form | ~400 nm | ~500 nm | Basic researchgate.net |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | Enol Form | 424 nm and 550 nm | 570-800 nm | Acidic researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(dimethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMILQQGLPHOCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)OC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324778 | |

| Record name | 3-amino-4-(dimethylamino)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313496-82-1 | |

| Record name | 3-amino-4-(dimethylamino)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Dimethylamino 2h Chromen 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides primary information about the chemical environment of hydrogen and carbon atoms. For a definitive assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, HMBC, and NOESY are employed.

While specific NMR data for 3-amino-4-(dimethylamino)-2H-chromen-2-one is not extensively published, the analysis of closely related 4-amino-3-nitrocoumarin derivatives provides a clear framework for its characterization. researchgate.net For instance, in the analysis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the ¹H NMR spectrum reveals distinct signals for aromatic protons, a methylene (B1212753) group, methoxy (B1213986) protons, and an amino proton. ceon.rs The ¹³C NMR spectrum complements this by showing signals for all carbon atoms, including the characteristic carbonyl carbon of the lactone ring. ceon.rs

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons within the coumarin (B35378) and substituent rings. scispace.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. scispace.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. scispace.comresearchgate.net This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule, such as the coumarin core to its substituents. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are in close proximity, providing critical information about the molecule's spatial orientation and conformation. ceon.rsscispace.comresearchgate.net

The following table presents assigned NMR data for the related compound 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, illustrating the detailed assignments possible with these techniques. scispace.com

Table 1: Example ¹H and ¹³C NMR Data for a Coumarin Derivative in DMSO-d₆ Data for 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one

| Position | δ ¹³C (ppm) | δ ¹H (ppm, J in Hz) | HMBC Correlations |

|---|---|---|---|

| 2 | 157.9 | - | - |

| 3 | 120.9 | - | - |

| 4 | 167.5 | - | H-5 |

| 4a | 117.2 | - | H-5, H-6 |

| 5 | 129.5 | 8.18 (dd, 7.8, 1.4) | C-4, C-7, C-8a |

| 6 | 125.4 | 7.51 (ddd, 8.4, 7.3, 1.4) | C-8, C-4a |

| 7 | 135.0 | 7.91 (ddd, 8.4, 7.3, 1.6) | C-5, C-8a |

| 8 | 117.1 | 7.23 (dd, 8.2, 0.8) | C-6, C-4a |

| 8a | 152.9 | - | H-5, H-7 |

| NH | - | 8.97 (s) | C-4 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For coumarin derivatives, the FT-IR spectrum is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the lactone carbonyl group (C=O), typically appearing in the range of 1700-1740 cm⁻¹. scispace.comresearchgate.net Other significant bands include N-H stretching vibrations for the amino group (around 3100-3500 cm⁻¹) and C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹). scispace.comsemanticscholar.org The presence of a dimethylamino group would be indicated by C-N stretching vibrations and C-H vibrations of the methyl groups.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is scarce, analysis of related structures shows that Raman spectroscopy can effectively monitor the formation of the coumarin scaffold and identify key vibrational modes, such as the symmetric stretching of the aromatic rings. beilstein-journals.org

Table 2: Characteristic FT-IR Absorption Bands for Coumarin Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amino Group | 3284 - 3400 | scispace.comsemanticscholar.org |

| Aromatic C-H Stretch | Aromatic Ring | 3067 - 3100 | scispace.comsemanticscholar.org |

| C=O Stretch | Lactone Carbonyl | 1700 - 1733 | scispace.comresearchgate.net |

| C=C Stretch | Aromatic Ring | ~1642 | scispace.com |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass is 204.0950 g/mol . cymitquimica.com The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. For related coumarin derivatives, the molecular ion peak is consistently observed, confirming their respective molecular weights. scispace.comsemanticscholar.org Analysis of the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can help to confirm the structure by identifying stable fragments corresponding to different parts of the molecule.

Table 3: Molecular Ion Data for this compound and a Related Derivative

| Compound | Molecular Formula | Expected [M]⁺ (m/z) | Observed [M]⁺ (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O₂ | 204.0950 | N/A | cymitquimica.com |

| 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | C₁₆H₈N₄O₆S | 381.0165 | 381.0157 | scispace.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound is not publicly available, numerous structures of related coumarin derivatives have been reported. researchgate.netnih.gov These studies reveal that the coumarin ring system is generally planar or nearly planar. nih.gov For example, in the structure of 3-(2-Amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one, the molecule is approximately planar, with a dihedral angle of only 12.9° between the coumarin and thiazole (B1198619) rings. nih.gov The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···O, N-H···N) and π-π stacking interactions, which dictate the supramolecular architecture. nih.gov

Table 4: Example Bond Lengths and Angles from a Coumarin Derivative Crystal Structure Data for 3-(2-Aminothiazol-4-yl)-6-bromo-2H-chromen-2-one

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C=O (Lactone) | ~1.21 |

| C-O (Lactone) | ~1.37 | |

| Bond Angle (°) | O-C=O (Lactone) | ~116-117 |

| C-O-C (Lactone) | ~122 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c |

Note: Values are typical and based on related structures. researchgate.netnih.gov

Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light corresponding to the promotion of electrons from the ground state to higher energy excited states (electronic transitions), typically π → π* and n → π* transitions in conjugated systems like coumarins.

The photophysical properties of coumarins are highly sensitive to their substitution pattern and environment. For example, the derivative (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one exists as keto-enol tautomers, each with distinct absorption bands. researchgate.netproquest.com The position and intensity of these bands are influenced by solvent polarity. proquest.com

Fluorescence spectroscopy measures the light emitted as an excited molecule returns to its ground state. Many coumarin derivatives are highly fluorescent, a property that is also dependent on the molecular structure and solvent environment. proquest.com For the aforementioned derivative, the keto form, which dominates in basic media, shows a fluorescence emission maximum around 500 nm, while the enol form, prevalent in acidic media, has a structured emission between 570 and 800 nm. researchgate.net Such studies are crucial for understanding the photophysics of these compounds and their potential as fluorescent probes or dyes. proquest.comresearchgate.net

Table 5: Example Absorption and Emission Data for a Coumarin Derivative Data for (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one

| Tautomer Form | Medium | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) | Reference |

|---|---|---|---|---|

| Keto | Basic | ~400 | ~500 | researchgate.net |

| Enol | Acidic | 424, ~550 | 570 - 800 | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

There is a notable absence of published studies employing Density Functional Theory (DFT) to elucidate the ground state properties of 3-amino-4-(dimethylamino)-2H-chromen-2-one . DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and its application to this compound would provide significant insights.

No specific research articles were identified that have performed molecular geometry optimization or conformational analysis of This compound using DFT methods. Such studies would be crucial for determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for This compound is not present in the current body of scientific literature. The energy difference between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Similarly, there are no available studies that report on the theoretical vibrational frequencies of This compound calculated via DFT. These calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra to specific vibrational modes of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

The excited state properties of This compound also appear to be an uninvestigated area of research, with no specific Time-Dependent Density Functional Theory (TD-DFT) studies found.

Predictions of the absorption and emission spectra of This compound using TD-DFT are not available in the scientific literature. This type of analysis is fundamental for understanding the photophysical behavior of fluorescent molecules.

There is a lack of research on the excited state dynamics and potential electron transfer mechanisms of This compound . Investigating these aspects through computational methods would be vital for applications in areas such as photosensitization and optoelectronics.

Quantum Chemical Ab Initio Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular properties of coumarin (B35378) derivatives at the electronic level. These ab initio (from first principles) methods are used to predict optimized molecular geometries, electronic distribution, and spectroscopic properties without prior experimental data.

For a compound like this compound, calculations would typically be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). The primary outputs of such an investigation would include the optimized molecular structure, detailing bond lengths and angles, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it provides a theoretical measure of the compound's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation. In many coumarin derivatives, the HOMO is typically localized over the electron-donating amino groups and the benzene (B151609) ring, while the LUMO is distributed across the electron-withdrawing pyrone ring of the coumarin core. This distribution is fundamental to understanding the intramolecular charge transfer (ICT) characteristics of the molecule.

Table 1: Representative Theoretical Data from DFT Calculations for a Substituted Coumarin Derivative This table presents typical data obtained from DFT/B3LYP calculations for a representative coumarin analog. The values are illustrative and not specific to this compound.

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.9 eV | Energy difference between HOMO and LUMO |

| Dipole Moment (μ) | 6.5 Debye | Measure of the net molecular polarity |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them.

The analysis generates a three-dimensional surface around a molecule, which is color-coded to represent different types of intermolecular contacts and their relative strengths. The key parameters derived from this analysis are:

d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Negative values (red regions) indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. Positive values (blue regions) represent contacts longer than the van der Waals radii, and white regions indicate contacts of approximately the van der Waals distance.

2D Fingerprint Plots: These are two-dimensional histograms that summarize all the intermolecular contacts on the Hirshfeld surface. The plot of dᵢ (distance from the surface to the nearest nucleus inside) versus dₑ (distance from the surface to the nearest nucleus outside) provides a quantitative breakdown of each type of interaction (e.g., H···H, O···H, C···H).

For a molecule such as this compound, Hirshfeld analysis would be expected to reveal the presence of several types of non-covalent interactions. The amino groups would likely participate in N–H···O hydrogen bonds with the carbonyl oxygen of adjacent molecules. Furthermore, due to the aromatic nature of the coumarin core, C–H···π and π–π stacking interactions would also be anticipated to play a significant role in the crystal packing. The percentage contribution of each interaction type can be precisely calculated from the 2D fingerprint plot, offering a quantitative summary of the crystal's cohesion.

Table 2: Representative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Coumarin Derivative This table illustrates the typical percentage contributions of various intermolecular contacts for a related coumarin analog. The values are representative and not specific to this compound.

| Contact Type | Representative Contribution (%) | Description |

|---|---|---|

| H···H | 45% | Contacts between hydrogen atoms. |

| O···H / H···O | 25% | Interactions involving oxygen and hydrogen, indicative of hydrogen bonding. |

| C···H / H···C | 18% | van der Waals interactions involving carbon and hydrogen. |

| C···C | 5% | Suggests the presence of π-π stacking interactions. |

| N···H / H···N | 4% | Interactions involving nitrogen and hydrogen atoms. |

| Other | 3% | Minor contributions from other atomic contacts. |

Reaction Mechanisms and Chemical Transformations

Elucidation of Specific Reaction Pathways in Chromenone Synthesis

The formation of the chromenone core, a derivative of coumarin (B35378), is achieved through various synthetic strategies. While direct mechanistic studies for 3-amino-4-(dimethylamino)-2H-chromen-2-one are not extensively detailed in the available literature, the pathways can be inferred from well-established reactions for analogous 4H-chromenes and substituted coumarins. These syntheses often involve multicomponent reactions, catalysis, and intramolecular cyclization events.

Mechanistic Studies of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for constructing complex molecular architectures like the chromene scaffold in a single pot. nih.gov The synthesis of the closely related 2-amino-4H-chromenes typically proceeds via a three-component reaction involving an aldehyde, an active methylene (B1212753) compound (such as malononitrile), and a phenol (B47542) derivative (like resorcinol or naphthol). nih.govoiccpress.com

The generally accepted mechanism for this domino reaction involves three key steps:

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile (B47326). The catalyst, often a weak base like piperidine (B6355638) or melamine, deprotonates the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylmethylidene malononitrile intermediate. ias.ac.insharif.edu

Michael Addition: The phenolic reactant, activated by the basic catalyst, then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. oiccpress.com This step forms a new carbon-carbon or carbon-oxygen bond, creating an acyclic intermediate.

Intramolecular Cyclization: The final step is an intramolecular cyclization, often a Thorpe-Ziegler type reaction. The hydroxyl group of the phenol attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-chromene ring system. ias.ac.in

This mechanistic pathway highlights a highly efficient and atom-economical route to the chromene core, and similar principles would apply to the synthesis of 2H-chromen-2-one derivatives, albeit with different starting materials.

Role of Catalysis in Chromenone Formation

Catalysis is pivotal in the synthesis of chromene derivatives, influencing reaction rates, yields, and selectivity. A wide array of catalysts has been employed, primarily to facilitate the initial condensation and subsequent addition steps. nih.gov

Base Catalysis: Both organic and inorganic bases are commonly used. Weak organic bases like piperidine, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the Knoevenagel condensation and Michael addition steps by deprotonating the active methylene and phenol reactants. nih.govnih.gov Inorganic bases such as potassium carbonate are also utilized. nih.gov Heterogeneous base catalysts, including hydrotalcite and calcined snail shells, offer advantages in terms of environmental benignity and catalyst reusability. oiccpress.comrsc.org

Organocatalysis: More sophisticated organocatalysts have been developed to achieve enantioselective synthesis. For instance, melamine has been shown to act as an inexpensive and reusable organocatalyst, potentially activating reactants through hydrogen bonding. echemcom.com

Green Catalysts: In line with the principles of green chemistry, recent research has focused on biodegradable and waste-derived catalysts. Water extracts of plant ash and baker's yeast have been successfully used to catalyze the synthesis of 4H-chromenes, often in aqueous media and under mild conditions. nih.govingentaconnect.com

The choice of catalyst can significantly impact the reaction efficiency, with various systems offering unique advantages in terms of cost, environmental impact, and ease of workup.

| Catalyst | Reactants | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Aromatic aldehyde, Malononitrile, 3-(Dimethylamino)phenol | Ethanol, 35°C | Good | nih.gov |

| Hydrotalcite | Aldehyde, Malononitrile, Phenol | Aqueous medium | Good | rsc.org |

| Melamine | Aromatic aldehyde, Malononitrile, Activated Phenol | Solvent-free, 120°C | High to excellent | echemcom.com |

| Nano-kaoline/BF3/Fe3O4 | Aldehyde, Malononitrile, Enolizable compound | Solvent-free, 70°C | High | sharif.edu |

| HRSPLAE (Plant Ash Extract) | Aldehyde, Malononitrile, Resorcinol/Naphthol | Microwave, 3-5 min | 80-95% | ingentaconnect.com |

| DBU | Aldehyde, Malononitrile, 4-hydroxycoumarin | Water, Reflux | Excellent | nih.gov |

Intramolecular Rearrangements and Cyclization Mechanisms

The final ring-closing step is the defining feature of chromenone synthesis. While the Thorpe-Ziegler cyclization is common in MCRs leading to 2-amino-4H-chromenes, other cyclization strategies and rearrangements are known for this class of compounds.

Michael-Cyclization Sequence: In many syntheses, the Michael addition is immediately followed by an intramolecular cyclization, creating a tandem reaction sequence that efficiently builds the heterocyclic ring. researchgate.net

Photochemical Cyclization: Novel strategies, such as photochemical intramolecular cyclization, have been developed for synthesizing benzo[g]chromene derivatives. This method involves a photoredox reaction of quinones that proceeds through the formation of a 1,3-dioxole intermediate, which then undergoes re-cyclization. nih.govacs.org

Smiles Rearrangement: Intramolecular rearrangements can also be employed. For example, N-substituted 7-aminocoumarins can be synthesized from 7-hydroxycoumarins via a tandem O→N Smiles rearrangement–amide hydrolysis sequence. nih.gov This demonstrates the utility of intramolecular nucleophilic substitution on the coumarin core to introduce amino functionalities.

These diverse mechanisms underscore the versatility of synthetic approaches to the chromene and coumarin skeletons.

Reactivity of Amino and Dimethylamino Substituents

The presence of two distinct nitrogen-based functional groups—a 3-amino group and a 4-dimethylamino group—on the 2H-chromen-2-one core governs the molecule's acid-base properties and its behavior as a nucleophile in subsequent transformations.

Protonation Equilibria and Acid-Base Properties

The basicity of the two nitrogen atoms in this compound is expected to differ significantly due to their distinct electronic environments.

4-(Dimethylamino) Group: This group behaves as a typical substituted aniline. The lone pair on the nitrogen atom can be protonated. Its basicity is influenced by resonance with the aromatic ring and the electron-withdrawing character of the fused lactone ring system.

3-Amino Group: This group is part of an enamine-like system (an α-amino-α,β-unsaturated lactone). The lone pair on this nitrogen is delocalized into the carbonyl group via conjugation, which significantly reduces its basicity compared to a simple alkyl or aryl amine.

Consequently, protonation is expected to occur preferentially at the more basic 4-dimethylamino group under mild acidic conditions. The hydrochloride salt of a related compound, 3-amino-3,4-dihydro-2H-chromen-7-ol, is formed by protonation of the amino group, highlighting the ability of these functionalities to act as bases.

| Functional Group | Typical pKa of Conjugate Acid | Expected Basicity in Target Molecule |

|---|---|---|

| 4-(Dimethylamino) group (Aniline-like) | ~4.5 - 5.5 | More basic site |

| 3-Amino group (Enamine-like) | Generally < 4 (highly variable) | Less basic site |

Note: pKa values are estimates based on analogous structures and are for comparative purposes.

Nucleophilic Reactivity and Subsequent Transformations

Both nitrogen atoms possess nucleophilic character, enabling a variety of subsequent chemical transformations. The 3-amino group, with its enamine character, is particularly reactive towards electrophiles. researchgate.net

Reactions of the 3-Amino Group: 3-Aminocoumarins are versatile precursors for fused N-heterocycles. researchgate.net For instance, 3-aminocoumarin (B156225) can undergo condensation with aldehydes to form 2-azadienes, which then participate in Povarov reactions (formal [4+2] cycloadditions) to yield complex fused systems like tetrahydropyrido[2,3-c]coumarins. nih.gov The nucleophilic amine can also attack glyoxal, leading to intramolecular cyclization and the formation of fused pyrrolocoumarins. mdpi.com

Nucleophilic Substitution at C-4: The C-4 position of the coumarin ring can be activated towards nucleophilic substitution, especially when an electron-withdrawing group is present at the C-3 position. In a relevant example, 4-chloro-3-nitro-2H-chromen-2-one readily undergoes nucleophilic substitution of the chlorine atom by an aniline derivative. asianpubs.org This suggests that a suitable leaving group at the C-4 position of a 3-aminocoumarin derivative could be displaced by nucleophiles. Conversely, the 4-dimethylamino group itself is a poor leaving group but strongly activates the aromatic ring towards electrophilic substitution.

The dual functionality of this compound makes it a potentially valuable building block for the synthesis of more complex, fused heterocyclic systems with diverse biological and photophysical properties.

Photochemical Reactions and Excited-State Chemical Transformations

The photochemical behavior of coumarin derivatives is a subject of significant interest due to their applications in photochemistry and materials science. While specific studies on the photochemical reactions of this compound are not extensively detailed in the available literature, the general reactivity of the coumarin scaffold provides a basis for understanding its potential transformations. Coumarin and its derivatives are known to undergo [2+2] cycloaddition reactions upon irradiation, a characteristic that has been instrumental in the field of solid-state chemistry.

The excited-state dynamics of coumarin dyes are complex and can involve various relaxation pathways. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation processes can include fluorescence, intersystem crossing to a triplet state, or non-radiative decay. The nature of the substituents on the coumarin ring, as well as the surrounding environment, can significantly influence these pathways. For instance, studies on other coumarin derivatives have revealed dual emissions from different excited states, influenced by the anchoring of the molecule to surfaces like aluminum oxide (Al₂O₃) mdpi.com.

Furthermore, intramolecular charge transfer (ICT) is a common phenomenon in coumarin derivatives bearing electron-donating and electron-withdrawing groups. In this compound, the amino and dimethylamino groups at the 3- and 4-positions, respectively, are strong electron-donating groups. Upon photoexcitation, a significant redistribution of electron density can occur, leading to a highly polar excited state. This change in dipole moment upon excitation is a key characteristic of many fluorescent dyes and can be influenced by solvent polarity researchgate.net. The excited-state lifetime is a critical parameter that determines the photostability and photochemical reactivity of a molecule. Molecules with shorter excited-state lifetimes are often more photostable as they have less time to undergo destructive chemical reactions escholarship.org.

Coordination Chemistry with Metal Ions and Complex Formation

The coordination chemistry of coumarin derivatives is a rich field, owing to the presence of multiple potential donor atoms (oxygen and nitrogen) that can bind to metal ions. These metal complexes are of interest for their potential applications in catalysis, materials science, and medicine. While specific studies on the coordination of this compound with metal ions are not extensively documented, the behavior of structurally related coumarin-based ligands provides valuable insights into its potential complex-forming abilities.

Coumarin derivatives can act as versatile ligands, coordinating to a wide range of metal ions. The coordination can occur through the carbonyl oxygen of the pyrone ring and, in the case of substituted coumarins, through other donor atoms such as the nitrogen of an amino or imino group. For instance, Schiff base ligands derived from 2-amino-3-formylchromone readily form complexes with metal ions like Cu(II) and Zn(II) sigmaaldrich.com. The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure researchgate.netresearchgate.net.

The formation of metal complexes can significantly alter the photophysical and biological properties of the coumarin ligand. The interaction with a metal ion can lead to changes in absorption and emission spectra, and in some cases, enhance the biological activity of the parent molecule. For example, copper(II) and zinc(II) complexes of a coumarin derivative have been shown to be effective against Gram-positive bacteria nih.gov.

The table below summarizes the coordination behavior of various coumarin derivatives with different metal ions, providing a reference for the potential coordination chemistry of this compound.

| Coumarin Ligand | Metal Ion(s) | Coordination Sites | Resulting Complex Geometry | Reference |

| 3-{2-[(3-(tert-butyl)-2-hydroxybenzylidene)amino]thiazol-4-yl}-2H-chromen-2-one | Pd(II), Pt(II) | Not Specified | Not Specified | nih.gov |

| 4-{[bis(pyridin-2-ylmethyl)amino]methyl}-7-methoxy-2H-chromen-2-one | Ru(III) | Not Specified | Octahedral | nih.gov |

| 3-(2-hydroxybenzoyl)-2H-chromen-2-one | Cu(II), Zn(II) | Not Specified | Not Specified | nih.gov |

| (E)-3-(((2-amino-4-methylphenyl)imino)methyl)-4H-chromen-4-one | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Not Specified | General formulae provided | researchgate.net |

| Schiff base from 2,4-dihydroxybenzophenone and ethylenediamine | Mn(II), Cu(II), Ni(II) | Azomethine nitrogen, phenolic oxygen | Octahedral | researchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Sulphur and amine group | Tetrahedral (except Cu(II) - square planar) | nih.gov |

Advanced Photophysical Properties and Sensing Applications

Fluorescence Mechanisms in Dimethylamino-Substituted Chromenones

The fluorescence behavior of chromenone derivatives substituted with dimethylamino groups is governed by several key photophysical phenomena. These mechanisms are responsible for their sensitivity to the surrounding environment and form the basis of their application as sensors.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent molecules, including dimethylamino-substituted chromenones. Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In this class of compounds, the dimethylamino group typically acts as a potent electron donor, while the carbonyl group within the chromenone ring system serves as the electron acceptor. rsc.orgresearchgate.net

This charge transfer leads to the formation of an excited state with a large dipole moment, which is significantly more polar than the ground state. rsc.org The energy of this ICT state, and consequently the wavelength of the emitted fluorescence, is highly dependent on the polarity of the solvent. In polar solvents, the ICT state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This phenomenon, known as solvatochromism, is a hallmark of ICT. rsc.org

In some cases, significant structural rearrangement, such as the twisting of the bond between the donor and acceptor moieties, can occur in the excited state. This leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.netresearchgate.net Molecules that can form a TICT state often exhibit dual fluorescence in certain solvents: one band from the locally excited (LE) state and a second, red-shifted band from the relaxed TICT state. nih.gov The formation of the TICT state can be influenced by solvent polarity and viscosity, as viscous environments can hinder the necessary rotational motion. researchgate.net

Restriction of Intramolecular Motion (RIM) and Aggregation-Induced Emission (AIE)

Many fluorescent dyes suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity decreases upon aggregation due to the formation of non-emissive excimers through π–π stacking interactions. acs.orgmdpi.com However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibits the opposite behavior. These molecules are weakly or non-emissive when dissolved in a good solvent but become highly fluorescent upon aggregation in a poor solvent or in the solid state. acs.orgmdpi.com

The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). In dilute solutions, AIEgens can dissipate the excitation energy through non-radiative pathways, primarily the active intramolecular rotation or vibration of parts of the molecule. acs.org When the molecules aggregate or are placed in a viscous medium, these intramolecular motions are physically constrained. researchgate.net This blockage of non-radiative decay channels forces the excited molecule to release its energy radiatively, resulting in a significant enhancement of fluorescence emission. acs.orgdigitellinc.com Chromenone derivatives with flexible side groups can exhibit AIE characteristics, as the aggregation restricts the rotation of these groups, thus activating the fluorescence pathway.

Photoinduced Electron Transfer (PET) Quenching Phenomena

Photoinduced Electron Transfer (PET) is another crucial mechanism that modulates the fluorescence of these compounds, often employed in the design of chemosensors. nih.gov In a typical PET sensor, the fluorophore (the chromenone core) is linked to a receptor unit (an ionophore or a reactive site) that also acts as a quencher.

In the "off" state (before analyte detection), upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, a process that quenches the fluorescence. nih.gov This non-radiative de-excitation pathway dominates, and the molecule is essentially non-fluorescent. When the receptor binds to a target analyte (like a metal ion or a specific molecule), its electron-donating ability is suppressed. This change inhibits the PET process, blocking the quenching pathway. As a result, the fluorophore de-excites through its normal radiative pathway, and fluorescence is "turned on". nih.gov Coumarin (B35378) derivatives linked to electron-rich moieties like dimethylaminophenyl groups have been studied for their PET dynamics, which are essential for creating such switchable fluorescent systems. nih.gov

Development of Fluorescent Probes and Chemosensors

The unique photophysical properties of dimethylamino-substituted chromenones make them highly valuable scaffolds for the creation of fluorescent probes and chemosensors. nih.govmdpi.comresearchgate.net These tools allow for the detection and imaging of specific ions and biomolecules with high sensitivity and selectivity. nih.govcaymanchem.com

Sensing Mechanisms for Specific Ions and Biomolecules

The design of a fluorescent sensor based on a chromenone core involves coupling the fluorophore to a specific recognition unit tailored for the target analyte. The interaction between the sensor and the analyte triggers a change in the fluorescence output.

Ion Sensing: For detecting metal cations, the chromenone fluorophore is often functionalized with a chelating agent that acts as the ion receptor. When a metal ion such as Cu²⁺ or Co²⁺ binds to the chelating site, it can induce a conformational change or alter the electronic properties of the sensor. nih.govnih.govresearchgate.net This binding event can disrupt an existing ICT pathway or inhibit a PET quenching process, leading to a measurable change in fluorescence intensity or wavelength. nih.gov For example, the coordination of Cu²⁺ to a coumarin-based sensor has been shown to quench fluorescence effectively, allowing for its selective detection. nih.gov

Biomolecule Sensing: To detect biomolecules, the recognition strategy is more specific. This can involve designing probes that react chemically with the target, such as the condensation of a probe with dinitrogen trioxide (N₂O₃), a surrogate for nitric oxide (NO). nih.gov In this mechanism, the reaction creates a new, highly fluorescent molecule from a weakly fluorescent precursor. nih.gov For larger biological structures like myelin, probes are designed based on their ability to specifically bind to the target, with their fluorescence properties changing upon binding due to the altered microenvironment. nih.gov

| Analyte | Sensing Mechanism Principle | Typical Fluorescence Change | Reference |

|---|---|---|---|

| Metal Ions (e.g., Cu²⁺, Co²⁺) | Chelation by a receptor unit linked to the chromenone core, leading to inhibition of PET or alteration of ICT. | Fluorescence quenching ("Turn-Off") or enhancement ("Turn-On"). | nih.gov, nih.gov |

| Biomolecules (e.g., Nitric Oxide) | Specific chemical reaction between the probe and the analyte, forming a new fluorescent species. | Fluorescence enhancement ("Turn-On"). | nih.gov |

| Biological Structures (e.g., Myelin) | Non-covalent binding to the target structure, causing a change in the probe's microenvironment and restricting molecular motion. | Fluorescence enhancement. | nih.gov |

"Turn-On" and "Turn-Off" Sensing Modalities

Fluorescent chemosensors are generally categorized into two main operating modalities: "turn-off" and "turn-on."

"Turn-Off" Sensing: In this mode, the sensor is highly fluorescent in its free state. Upon binding to the target analyte, its fluorescence is significantly quenched or "turned off". nih.gov This quenching can be caused by several mechanisms, including PET from the sensor to the bound analyte or heavy-atom effects if the analyte is a heavy metal ion. A coumarin derivative designed with a specific binding pocket for Cu²⁺ demonstrated a "turn-off" response, where the fluorescence was quenched upon copper coordination due to the paramagnetic nature of the ion promoting non-radiative decay. nih.gov

"Turn-On" Sensing: This modality is often preferred for bio-imaging as it produces a signal against a dark background, leading to higher sensitivity. Here, the sensor is initially non-fluorescent or very weakly fluorescent. The interaction with the analyte activates the fluorescence, "turning on" the signal. nih.gov This can be achieved by inhibiting a PET quenching mechanism, as described earlier, or through an analyte-induced reaction that creates the fluorophore. nih.gov Another powerful "turn-on" strategy relies on the AIE principle, where the binding of a probe to a large biomolecule restricts intramolecular rotations, thus switching on the fluorescence emission.

| Modality | Initial State | State After Analyte Binding | Governing Mechanism Example | Reference |

|---|---|---|---|---|

| Turn-Off | High Fluorescence | Low/No Fluorescence (Quenched) | Analyte-induced ICT disruption or paramagnetic quenching. | nih.gov |

| Turn-On | Low/No Fluorescence | High Fluorescence | Inhibition of PET; Analyte-induced chemical reaction; Aggregation-Induced Emission (AIE). | nih.gov, nih.gov |

In-depth Analysis of 3-amino-4-(dimethylamino)-2H-chromen-2-one Reveals Data Scarcity in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed information regarding the advanced photophysical properties and specific bioimaging applications of the chemical compound this compound remains largely unavailable in the public domain.

While the broader class of coumarin derivatives is well-documented for its fluorescent properties and extensive use in cellular imaging and as molecular probes, specific research detailing the characteristics of this compound is conspicuously absent. This includes a lack of data on its use in specialized techniques such as two-photon fluorescence imaging and the influence of environmental factors like pH and solvent polarity on its photophysical behavior.

Coumarins, a class of benzopyrones, are known for their versatile fluorescent properties, which can be finely tuned by introducing various substituents onto the main ring structure. chim.it The placement of electron-donating groups, such as amino and dimethylamino moieties, typically enhances fluorescence quantum yields and shifts emission wavelengths, making these derivatives particularly valuable for bioimaging. chim.itnih.gov

However, extensive searches for dedicated studies on this compound did not yield any specific articles that would provide the necessary data to elaborate on the following requested sections:

Structure Activity Relationship Sar Studies and Mechanisms of Biological Action Moa

General Principles of SAR for Chromenone Derivatives

The biological activity of chromenone derivatives is profoundly influenced by the nature and position of substituents on the core benzopyranone nucleus. The presence of amino and alkylamino groups at positions 3 and 4 is a key determinant of the molecule's chemical properties and biological interactions.

For the broader class of chromenones, SAR studies have established several key principles:

Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, on the benzene (B151609) ring of the chromenone scaffold has been shown to increase anticancer activity. nih.gov Conversely, for certain antifungal activities, the presence of electron-withdrawing groups like nitro (-NO2) or acetate (B1210297) is considered favorable. mdpi.com The dimethylamino group at position 4 in 3-amino-4-(dimethylamino)-2H-chromen-2-one is a strong electron-donating group, which could enhance certain biological effects.

Substitution Position: The specific location of substituents is critical. For instance, in a study of hydroxylated xanthones (a related class), the presence of a hydroxyl group ortho to the carbonyl function significantly contributed to cytotoxicity. researchgate.net In the case of this compound, the amino group is at the C3 position and the dimethylamino group is at the C4 position, which are crucial sites for modulating activity.

Molecular Mechanisms of Anticancer Activity

Chromenone derivatives exert their anticancer effects through a variety of molecular mechanisms, often involving the inhibition of crucial enzymes and the modulation of key cellular pathways that control cell growth and death.

Enzyme Inhibition Pathways (e.g., Aromatase, Topoisomerase, Kinases)

The chromenone scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous enzymatic targets.

Kinase Inhibition: Many chromenone derivatives are recognized as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The core structure can act as an ATP-competitive inhibitor by occupying the ATP-binding pocket of these enzymes.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication and transcription. Certain chromenone derivatives have been found to inhibit these enzymes, leading to DNA damage and triggering cell death in cancer cells.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. While specific data on this compound is not available, the broader chromenone class has been explored for aromatase inhibitory potential.

A summary of enzyme inhibition by related chromenone derivatives is presented below:

Interactive Table: Enzyme Inhibition by Selected Chromenone Derivatives| Compound Class | Enzyme Target | Effect |

|---|---|---|

| Bis-chromone derivatives | Not specified, general anticancer | Micromolar anti-proliferative activity nih.gov |

| Xanthone derivatives | Not specified, general anticancer | Potent antitumor activities researchgate.net |

Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis Induction)

Beyond direct enzyme inhibition, chromenones can modulate fundamental cellular processes to achieve their anticancer effects.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Studies on related compounds, such as certain prenylated xanthones, have shown they can induce apoptosis in cancer cells. researchgate.net This is often observed through morphological changes in the cells. researchgate.net

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents, including chromenone derivatives, can cause cell cycle arrest at specific phases (e.g., S phase), preventing cancer cells from proliferating. researchgate.net This allows time for DNA repair mechanisms or, if the damage is too severe, triggers apoptosis.

Direct Interaction with Biomolecular Targets (e.g., DNA, Proteins)

The planar structure of the chromenone ring system allows it to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cytotoxicity. Additionally, the various functional groups on the chromenone derivative can form hydrogen bonds and other non-covalent interactions with amino acid residues in proteins, leading to the inhibition of their function.

Mechanisms of Antimicrobial and Antifungal Action

The chromenone scaffold is also associated with significant antimicrobial and antifungal properties, acting through mechanisms that are often distinct from their anticancer effects.

Inhibition of Microbial Enzymatic Systems or Biosynthetic Pathways

The antimicrobial action of coumarin (B35378) derivatives often stems from their ability to interfere with essential microbial processes.

Inhibition of Ergosterol (B1671047) Biosynthesis: In fungi, a key target is the ergosterol biosynthetic pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell lysis. Some antifungal agents work by inhibiting enzymes in this pathway. nih.gov

Disruption of Cell Wall/Membrane Integrity: The accumulation of certain coumarin derivatives can disrupt the integrity of the microbial cell membrane or cell wall, leading to leakage of cellular contents and cell death.

General Metabolic Inhibition: The diverse structures of chromenone derivatives allow them to inhibit a wide range of microbial enzymes involved in metabolism, protein synthesis, and nucleic acid synthesis, effectively shutting down the microbe's ability to grow and replicate. SAR studies on antifungal coumarins have shown that electron-withdrawing groups can enhance activity, suggesting that electronic interactions are key to their mechanism. mdpi.com

A summary of antifungal activity by related coumarin derivatives:

Interactive Table: Antifungal Activity of Selected Coumarin Derivatives| Compound Series | Target Organism | Key SAR Finding |

|---|---|---|

| Hydroxycoumarins | Aspergillus species | O-substitutions and electron-withdrawing groups (e.g., -NO2) are essential for activity. mdpi.com |

Information regarding the specific chemical compound “this compound” is not available in the currently accessible scientific literature.

Following a comprehensive search for scholarly articles and research data, no specific information was found concerning the Structure-Activity Relationship (SAR) studies or the Mechanisms of Biological Action (MOA) for the compound this compound.

Specifically, there is no available research detailing:

Mechanisms of Antioxidant Activity: No studies were identified that investigated its radical scavenging pathways, redox modulation capabilities, or its influence on oxidative stress response pathways.

Enzyme Inhibition Mechanisms: There is no data on its potential inhibitory effects on cholinesterases (acetylcholinesterase and butyrylcholinesterase), beta-secretase 1 (BACE-1), or monoamine oxidases (MAO-A/B).

Therefore, the requested article detailing these specific aspects of the compound's biological activity cannot be generated at this time due to a lack of available scientific evidence.

Enzyme Inhibition Mechanisms (Beyond Anticancer/Antimicrobial)

G Protein-Coupled Receptor (GPR35) Agonism Mechanisms

Direct experimental data on the GPR35 agonist activity of this compound is not extensively documented. However, the 2H-chromen-2-one core structure is a recognized scaffold for GPR35 agonists. Research has identified several derivatives with potent activity at this receptor, suggesting a potential for compounds with this backbone.

A study identified a series of 2H-chromen-2-one derivatives as GPR35 agonists through dynamic mass redistribution assays. nih.gov Key structural features for potent agonism were identified, including a 1H-tetrazol-5-yl substitution at the 3-position and a hydroxyl group at the 7-position. nih.gov The most potent compound identified in this series was 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, which exhibited an EC₅₀ of 5.8 nM. nih.gov

Further research into 8-amido-chromen-4-one-2-carboxylic acid derivatives also yielded potent and selective agonists for human GPR35. acs.org For instance, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid were found to be highly potent agonists with EC₅₀ values of 12.1 nM and 11.1 nM, respectively. acs.org These findings underscore that the chromenone skeleton is a viable pharmacophore for GPR35 agonism, although the specific impact of the 3-amino and 4-dimethylamino substitutions of the titular compound on GPR35 activity remains to be elucidated. Structure-activity relationship studies indicate that acidic groups and a rigid aromatic scaffold are often features of potent GPR35 agonists. nih.gov

Neuroprotective Mechanisms

While specific neuroprotective data for this compound are scarce, extensive research on a structurally related coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), provides a strong model for the potential neuroprotective pathways. nih.govnih.gov This compound has been shown to exert neuroprotective effects in cellular models of Alzheimer's disease by modulating critical signaling pathways and mitigating protein aggregation. nih.govnih.govscienceopen.com

CREB-Mediated Gene Expression Modulation (PKA, CaMKII, ERK Pathways)

The cAMP-response-element binding protein (CREB) is a crucial transcription factor for neuronal survival and plasticity, and its activation is a key target for neuroprotective strategies. nih.govnih.gov The coumarin-chalcone derivative LM-021 has been identified as a CREB enhancer. nih.govscienceopen.com Studies using CRE-GFP reporter cells demonstrated that LM-021 increases CREB-mediated gene expression. nih.govnih.gov

The mechanism involves the activation of several upstream kinases. The neuroprotective effects of LM-021 were shown to be mediated through the Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and Extracellular signal-regulated kinase (ERK) pathways. nih.govnih.gov When these pathways were blocked using specific inhibitors, the beneficial effects of LM-021 were counteracted. nih.govnih.gov This indicates that the compound's ability to promote neuroprotection is dependent on the integrity of these signaling cascades, which converge on the phosphorylation and activation of CREB. nih.govnih.gov Activated CREB then upregulates the expression of neuroprotective genes, including brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein BCL2. nih.govnih.gov

Table 1: Effect of Kinase Inhibitors on LM-021-Mediated Neuroprotection This table summarizes the findings on how blocking specific kinase pathways affects the neuroprotective actions of LM-021 in Aβ-GFP-expressing SH-SY5Y cells, as reported in the cited literature.

| Inhibitor | Target Pathway | Effect on LM-021's Protective Action | Reference |

|---|---|---|---|

| H-89 | PKA | Counteracted the beneficial effects | nih.govnih.gov |

| KN-62 | CaMKII | Counteracted the beneficial effects | nih.govnih.gov |

| U0126 | ERK | Counteracted the beneficial effects | nih.govnih.gov |

Anti-Aggregative Effects on Amyloid-Beta (Aβ) and Tau Proteins

The aggregation of amyloid-beta (Aβ) and tau proteins are central pathological hallmarks of Alzheimer's disease. nih.gov Small molecules that can inhibit or reverse this aggregation are of significant therapeutic interest. researchgate.netnih.govresearchgate.net The coumarin-chalcone derivative LM-021 has demonstrated direct anti-aggregative effects on both Aβ and tau proteins in cellular models. nih.govnih.govscienceopen.com

Table 2: Anti-Aggregative Effects of LM-021 This table outlines the observed effects of the coumarin-chalcone derivative LM-021 on the aggregation of key proteins implicated in Alzheimer's disease pathology.

| Protein Target | Cellular Model | Observed Effect of LM-021 | Reference |

|---|---|---|---|

| Amyloid-Beta (Aβ) | Aβ-GFP-expressing SH-SY5Y cells | Reduced aggregate formation | nih.govnih.gov |

| Tau Protein | ΔK280 tauRD-DsRed-expressing SH-SY5Y cells | Reduced aggregate formation | nih.govnih.gov |

Anti-inflammatory Mechanisms and Pathways

Research on various coumarins has shown they can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov The underlying mechanisms frequently involve the modulation of major inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.gov

Notably, the coumarin-chalcone derivative LM-021, discussed in the neuroprotection sections, has also been investigated for its anti-inflammatory actions. A recent study demonstrated that LM-021 can counteract inflammation in microglial cells by acting as a dual inhibitor of the NLRP1 and NLRP3 inflammasomes. nih.gov This leads to a reduction in the release of inflammatory cytokines. nih.gov Other coumarin derivatives have been shown to reduce inflammation by inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These findings suggest that a compound with a this compound structure could potentially exert anti-inflammatory effects through similar mechanisms.

Table 3: Reported Anti-inflammatory Mechanisms of Coumarin Derivatives This table summarizes various anti-inflammatory actions reported for different coumarin derivatives, providing a potential framework for the activity of the titular compound.

| Coumarin Derivative | Mechanism of Action | Pathway(s) Modulated | Reference |

|---|---|---|---|

| Calipteryxin, (3'S,4'S)-3',4'-disenecioyloxy-3',4'-dihydroseselin | Inhibition of pro-inflammatory enzymes and cytokines | NF-κB, MAPKs, Akt | nih.gov |

| LM-021 (Coumarin-Chalcone) | Inhibition of NLRP1 and NLRP3 inflammasomes | Inflammasome pathway | nih.gov |

| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | Inhibition of nitric oxide production | - | nih.gov |

Future Research Directions and Emerging Applications

Rational Design and De Novo Synthesis of Novel Derivatives with Tailored Properties

The future of 3-amino-4-(dimethylamino)-2H-chromen-2-one in medicinal chemistry and material science lies in the rational design and synthesis of new derivatives with specific, enhanced properties. The existing amino and dimethylamino functionalities serve as ideal handles for chemical modifications, allowing for the creation of a diverse library of compounds.

Key Strategies for Derivative Synthesis:

Hybrid Molecule Synthesis: A prominent strategy involves creating hybrid molecules by combining the this compound scaffold with other known pharmacophores. nih.gov This approach aims to develop compounds with dual or synergistic activities. For instance, conjugation with moieties like chalcones, triazoles, or isatin (B1672199) could yield derivatives with potent anticancer or antimicrobial properties. nih.gov

Substitution at the Amino Group: The primary amino group at the 3-position is a prime site for derivatization. Acylation, alkylation, or sulfonylation reactions can introduce a variety of substituents, leading to changes in the molecule's electronic and steric properties. These modifications can be tailored to improve binding affinity to specific biological targets.

Modifications of the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, nitro groups, hydroxyl groups) onto the benzene ring of the chromen-2-one core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

De Novo Synthesis Routes: While modifications of the parent compound are a primary approach, de novo synthesis methods offer greater flexibility in designing complex derivatives. researchgate.netnih.gov Techniques like the Pechmann condensation, Knoevenagel condensation, and various multi-component reactions can be adapted to synthesize novel 3,4-substituted chromen-2-ones with desired functionalities from different starting materials like substituted phenols and β-ketoesters. nih.gov

Table 1: Potential Synthetic Routes for Novel Derivatives

| Synthetic Method | Starting Materials | Potential Derivatives |

| Pechmann Condensation | Substituted phenols, β-ketoesters | Variously substituted 2H-chromen-2-ones |

| Knoevenagel Condensation | Salicylaldehydes, active methylene (B1212753) compounds | 3-substituted-2H-chromen-2-ones |

| Multi-component Reactions | Salicylaldehydes, malononitrile (B47326), various aldehydes | 2-amino-4-aryl-3-cyano-4H-chromenes |

These rational design strategies, coupled with efficient synthetic methodologies, will be instrumental in developing a new generation of this compound derivatives with tailored biological activities and material properties.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process and for understanding the intricate mechanisms of action of novel compounds. For this compound and its derivatives, computational approaches can provide deep insights into their potential as therapeutic agents.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to establish a correlation between the structural features of the derivatives and their biological activity. nih.gov This allows for the prediction of the activity of newly designed compounds before their synthesis, saving time and resources.

Molecular Docking: This technique can predict the preferred binding orientation of the compound and its derivatives to a target protein's active site. nih.govmdpi.com By understanding these interactions at an atomic level, researchers can rationally design modifications to enhance binding affinity and selectivity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in lead optimization. mdpi.com Computational models can forecast the "drug-likeness" of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.

Table 2: Application of Computational Methods in Lead Optimization

| Computational Method | Purpose | Predicted Properties |

| 3D-QSAR | Predict biological activity based on structure | IC₅₀ values, binding affinity |

| Molecular Docking | Predict binding mode and affinity | Binding energy, key interacting residues |

| MD Simulations | Assess stability of ligand-protein complex | Conformational changes, binding free energy |

| ADMET Prediction | Evaluate pharmacokinetic and toxicity profiles | Solubility, permeability, toxicity risks |

The integration of these computational tools will be pivotal in the efficient design and optimization of lead compounds derived from this compound, guiding the synthesis of molecules with improved efficacy and safety profiles.

Integration with Nanotechnology and Advanced Material Science for Enhanced Functionality

The unique photophysical properties inherent to the coumarin (B35378) scaffold suggest that this compound and its derivatives could be valuable components in the development of advanced materials and nanotechnologies. researchgate.net

Emerging Applications in Materials Science:

Fluorescent Probes and Sensors: Coumarin derivatives are known for their fluorescence, which can be modulated by their chemical environment. nih.gov This property can be harnessed to develop fluorescent probes for the detection of specific metal ions, anions, or biomolecules. The amino and dimethylamino groups on the target compound can be functionalized to create specific binding sites for analytes of interest.

Nanoparticle Functionalization: The compound can be used to functionalize nanoparticles, such as gold or silver nanoparticles, to enhance their properties. researchgate.netmdpi.com For instance, coating nanoparticles with these derivatives could improve their biocompatibility, stability, and cellular uptake for applications in bioimaging and drug delivery. Greener synthesis methods using magnetic nanocatalysts are also being explored for creating coumarin derivatives. nih.gov

Smart Materials: The photoreactive nature of some coumarin derivatives opens up possibilities for their use in photoresponsive materials. researchgate.net These materials could have applications in areas such as data storage, light-activated drug release systems, and smart coatings.

The synergy between the chemical versatility of this compound and the principles of nanotechnology and material science is expected to lead to the creation of innovative functional materials with a wide range of applications.

Exploration of New Biological Targets and Pathways

While coumarins are known to exhibit a broad spectrum of biological activities, the specific biological targets and pathways modulated by this compound remain largely unexplored. nih.govfrontiersin.org Future research should focus on identifying novel therapeutic applications for this compound and its derivatives.

Potential Therapeutic Areas for Exploration:

Anticancer Agents: Many coumarin derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of enzymes like topoisomerase and the induction of apoptosis. nih.govekb.eg The this compound scaffold could be a starting point for developing novel anticancer drugs, potentially targeting specific cancer-related enzymes or signaling pathways. ingentaconnect.com

Neuroprotective Agents: Some coumarin derivatives have demonstrated neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Research could focus on evaluating the ability of this compound derivatives to inhibit enzymes such as cholinesterases and monoamine oxidases, which are implicated in the pathology of these diseases.

Antimicrobial Agents: The coumarin nucleus is a common feature in many antimicrobial compounds. researchgate.net Derivatives of this compound could be screened for their activity against a range of pathogenic bacteria and fungi, potentially leading to the discovery of new antibiotics.

Enzyme Inhibition: The structure of the compound makes it a candidate for inhibiting various enzymes. For example, coumarins have been investigated as inhibitors of carbonic anhydrases, which are involved in several physiological and pathological processes. nih.gov

A systematic screening of this compound and its derivatives against a panel of biological targets will be crucial for uncovering their full therapeutic potential.

Development of Multi-Functional Compounds with Synergistic Activities

The development of multi-target directed ligands (MTDLs) is a modern approach in drug discovery, aiming to address complex diseases with a single molecule that can modulate multiple targets simultaneously. nih.gov The this compound scaffold is an excellent platform for designing such multi-functional compounds.

Strategies for Developing Multi-Functional Compounds:

Hybridization with Other Pharmacophores: As mentioned earlier, creating hybrid molecules is a key strategy. nih.gov For example, linking the coumarin core to a known antioxidant moiety could result in a compound with both anticancer and antioxidant properties, which would be beneficial in cancer therapy where oxidative stress plays a significant role.

Targeting Multiple Pathways in a Single Disease: In complex diseases like Alzheimer's, multiple pathological pathways are involved. A single derivative of this compound could be designed to inhibit both cholinesterases and beta-secretase 1 (BACE1), two key enzymes in Alzheimer's pathology. nih.gov